



Z-Tyr-Lys-Arg-pNA Protease Assay: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Z-Tyr-Lys-Arg-pNA	
Cat. No.:	B12387806	Get Quote

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Introduction

The **Z-Tyr-Lys-Arg-pNA** (Nα-Benzyloxycarbonyl-L-Tyrosyl-L-Lysyl-L-Arginine-p-nitroanilide) assay is a widely used method for the quantitative determination of certain protease activities. This chromogenic substrate is particularly useful for assaying subtilisin-type and yapsin-like proteases.[1] The principle of the assay is based on the enzymatic cleavage of the peptide backbone at the C-terminal side of the arginine residue. This cleavage releases the p-nitroaniline (pNA) moiety, which is a yellow chromophore. The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the protease activity. This application note provides a detailed protocol for performing the **Z-Tyr-Lys-Arg-pNA** protease assay, along with data presentation guidelines and diagrams to illustrate the experimental workflow and the underlying biochemical principles.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond between the arginine residue of the peptide substrate and the p-nitroaniline group. The protease recognizes the specific Tyr-Lys-Arg sequence and catalyzes the cleavage, leading to the release of pNA. The liberated pNA has a strong absorbance at 405 nm, allowing for sensitive and continuous monitoring of the enzyme's activity using a spectrophotometer or a microplate reader.



Data Presentation

Quantitative data from the **Z-Tyr-Lys-Arg-pNA** assay should be recorded and presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Reagent and Stock Solution Parameters

Reagent	Molecular Weight	Recommended Solvent	Typical Stock Concentration	Storage Conditions
Z-Tyr-Lys-Arg- pNA	Varies by salt form	DMSO or DMF	10-50 mM	-20°C, protected from light and moisture
Protease (e.g., Subtilisin)	Varies	Appropriate buffer	0.1-1 mg/mL	-20°C or -80°C
p-Nitroaniline (for standard curve)	138.14 g/mol	DMSO or Ethanol	1-10 mM	4°C, protected from light

Table 2: Typical Assay Parameters



Parameter	Typical Value/Range	Notes
Wavelength (λ)	405 nm	
Molar Extinction Coefficient (ε) of pNA	9,960 M ⁻¹ cm ⁻¹ at 405 nm	This value can be pH-dependent. It is advisable to determine it under your specific assay conditions or use a standard curve.
Assay Buffer	50 mM Tris-HCl, pH 7.5-8.5, with 100 mM NaCl	Buffer composition and pH should be optimized for the specific protease.
Final Substrate Concentration	0.1 - 2 mM	Should be optimized around the K _m value for the specific enzyme.
Final Enzyme Concentration	1 - 100 ng/mL	Should be adjusted to ensure a linear reaction rate over the desired time course.
Reaction Volume	100 - 200 μL	For 96-well plate format.
Incubation Temperature	25 - 37°C	Should be optimized for the specific protease.
Incubation Time	10 - 60 minutes	The reaction should be monitored in the linear range.

Experimental Protocols

This section provides a detailed methodology for performing the **Z-Tyr-Lys-Arg-pNA** protease assay.

Reagent Preparation

Assay Buffer: Prepare a 50 mM Tris-HCl buffer with a pH between 7.5 and 8.5. Add 100 mM
NaCl. The optimal pH will depend on the specific protease being assayed.



- Substrate Stock Solution: Dissolve Z-Tyr-Lys-Arg-pNA in DMSO to a final concentration of 20 mM. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer (e.g., the assay buffer) at a concentration of 1 mg/mL. Immediately before the assay, dilute the enzyme to the desired final concentration in cold assay buffer.
- p-Nitroaniline Standard Stock Solution: Dissolve p-nitroaniline in DMSO to a concentration of 10 mM. This stock solution will be used to generate a standard curve.

Assay Protocol (96-well plate format)

- Prepare pNA Standard Curve:
 - In a 96-well plate, perform serial dilutions of the pNA standard stock solution in the assay buffer to obtain concentrations ranging from 0 to 200 μM.
 - The total volume in each well should be 200 μL.
 - Measure the absorbance at 405 nm.
 - Plot the absorbance values against the known pNA concentrations to generate a standard curve. The slope of this curve can be used to determine the molar extinction coefficient of pNA under your specific assay conditions.
- Enzyme Assay:
 - Add 170 μL of assay buffer to each well of a 96-well plate.
 - Add 10 μL of the diluted enzyme solution to the appropriate wells.
 - Add 10 μL of a potential inhibitor or vehicle control to the appropriate wells.
 - \circ To initiate the reaction, add 10 μL of the **Z-Tyr-Lys-Arg-pNA** substrate stock solution (for a final concentration of 1 mM in a 200 μL reaction volume).



 Immediately start monitoring the change in absorbance at 405 nm at a constant temperature (e.g., 37°C) using a microplate reader. Record the absorbance every minute for 15 to 30 minutes.

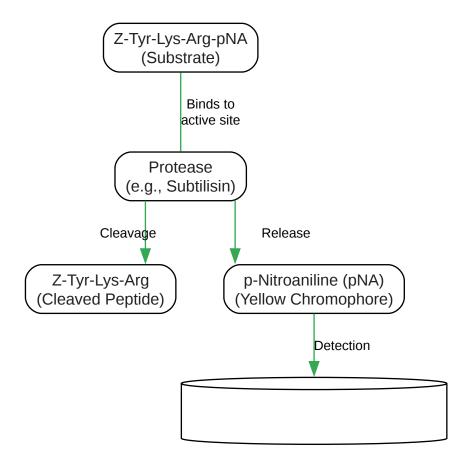
Data Analysis:

- Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (ΔA/min).
- Convert the rate of change in absorbance to the rate of pNA production using the Beer-Lambert law: Rate (mol/min) = ($\Delta A/min$) / ($\epsilon \times I$) where:
 - $\Delta A/min$ is the initial rate of absorbance change.
 - ε is the molar extinction coefficient of pNA (9,960 M⁻¹cm⁻¹).
 - I is the path length of the light in the well (in cm). For most 96-well plates, this can be calculated based on the volume in the well or determined using the pNA standard curve.
- Calculate the specific activity of the enzyme: Specific Activity (U/mg) = (Rate (μmol/min)) / (amount of enzyme in mg) where one unit (U) is defined as the amount of enzyme that hydrolyzes 1 μmol of substrate per minute under the specified conditions.

Visualizations

Enzymatic Reaction and Detection Principle



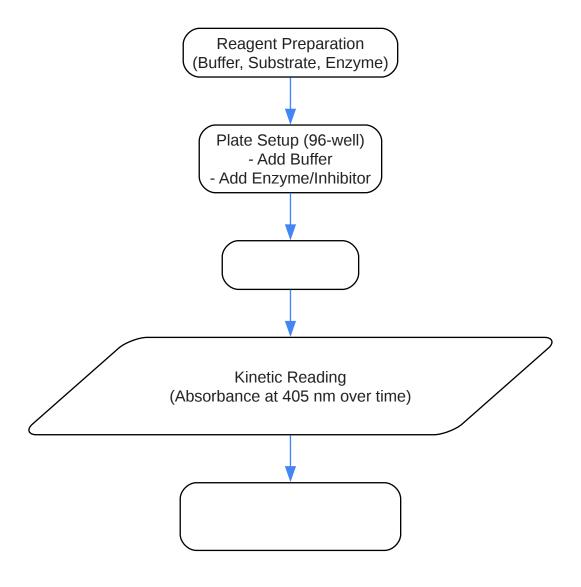


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Caption: Enzymatic cleavage of **Z-Tyr-Lys-Arg-pNA** and detection of pNA.

Experimental Workflow





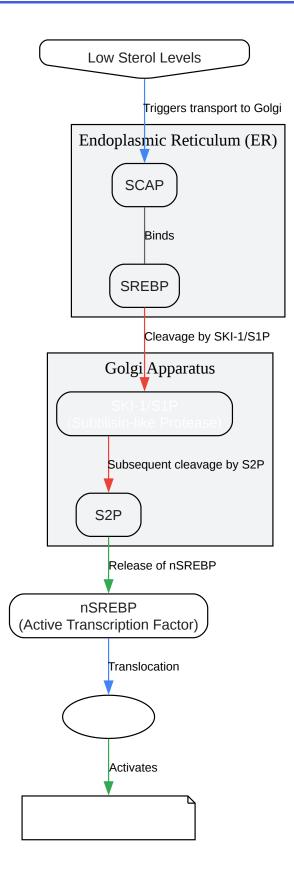
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Caption: Workflow for the **Z-Tyr-Lys-Arg-pNA** protease assay.

Relevant Signaling Pathway: SKI-1/S1P in Lipid Homeostasis

Subtilisin/kexin-isozyme 1 (SKI-1), also known as Site-1 Protease (S1P), is a subtilisin-like protease that plays a crucial role in the regulation of lipid metabolism.[2][3] The **Z-Tyr-Lys-Arg-pNA** substrate can be used to assay the activity of such proteases. The following diagram illustrates a simplified signaling pathway involving SKI-1/S1P.





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Caption: Simplified SKI-1/S1P signaling pathway in lipid homeostasis.



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